Methyl 6-(bromomethyl)-3-fluoropicolinate
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Overview
Description
Methyl 6-(bromomethyl)-3-fluoropicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromomethyl group at the 6th position and a fluorine atom at the 3rd position on the picolinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(bromomethyl)-3-fluoropicolinate typically involves a multi-step process. One common method starts with the bromination of methyl 3-fluoropicolinate. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as a tungsten bulb . The reaction conditions usually involve refluxing the mixture in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(bromomethyl)-3-fluoropicolinate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Methyl 6-(azidomethyl)-3-fluoropicolinate, while oxidation with potassium permanganate would produce Methyl 6-(carboxymethyl)-3-fluoropicolinate.
Scientific Research Applications
Methyl 6-(bromomethyl)-3-fluoropicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or a building block in the study of biological systems and pathways.
Mechanism of Action
The mechanism of action of Methyl 6-(bromomethyl)-3-fluoropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.
Comparison with Similar Compounds
Methyl 6-(bromomethyl)-3-fluoropicolinate can be compared with other similar compounds such as:
Methyl 6-(chloromethyl)-3-fluoropicolinate: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
Methyl 6-(bromomethyl)-3-chloropicolinate: Contains a chlorine atom at the 3rd position instead of fluorine. This substitution can affect the compound’s electronic properties and reactivity.
Methyl 6-(bromomethyl)-3-methylpicolinate: Has a methyl group at the 3rd position, which can influence its steric and electronic characteristics.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Properties
Molecular Formula |
C8H7BrFNO2 |
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Molecular Weight |
248.05 g/mol |
IUPAC Name |
methyl 6-(bromomethyl)-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)7-6(10)3-2-5(4-9)11-7/h2-3H,4H2,1H3 |
InChI Key |
ANYDRRQZZKTLPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)CBr)F |
Origin of Product |
United States |
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